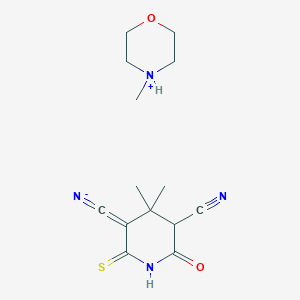
3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMIT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMIT is a thiazolidinone derivative that has been found to exhibit a wide range of biological activities, making it a promising candidate for use in various fields of research.
Mecanismo De Acción
The exact mechanism of action of 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it has been proposed to act through multiple pathways. 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and topoisomerase, which is involved in DNA replication. 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammation, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been found to exhibit antiviral activity against various viruses, including influenza and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various biological processes. However, one limitation of using 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the elucidation of the exact mechanism of action of 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, which could lead to the development of more effective drugs based on its structure and activity. Additionally, further studies are needed to determine the safety and toxicity of 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one in vivo, which could inform its potential use in clinical settings.
Métodos De Síntesis
3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the condensation of 2,4-dimethylbenzaldehyde with indole-3-carboxaldehyde, followed by cyclization with thiosemicarbazide and oxidation with iodine. The final product is obtained through the addition of 2-mercaptoacetic acid and sodium acetate. The synthesis of 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been well-established in the literature, and various modifications to the process have been reported.
Aplicaciones Científicas De Investigación
3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. These activities make it a promising candidate for use in various fields of research, including drug discovery, cancer research, and infectious disease research.
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)-4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-12-7-8-17(13(2)9-12)22-19(23)18(25-20(22)24)10-14-11-21-16-6-4-3-5-15(14)16/h3-11,23H,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDODUZLJDOAND-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=C(SC2=S)/C=C\3/C=NC4=CC=CC=C43)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6076184.png)

![7-(3,4-dihydro-2(1H)-isoquinolinyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6076194.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6076203.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076211.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076214.png)
![1-{[(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)amino]methyl}cyclohexanol](/img/structure/B6076223.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide](/img/structure/B6076258.png)

![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6076262.png)
![3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6076264.png)
![2-hydroxyphenyl hydrogen {(4-ethoxyphenyl)[(4-methylphenyl)amino]methyl}phosphonate](/img/structure/B6076279.png)
![2-{2-[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]ethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B6076294.png)